molecular formula C13H16N2O2 B1320963 3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 77211-58-6

3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Número de catálogo B1320963
Número CAS: 77211-58-6
Peso molecular: 232.28 g/mol
Clave InChI: ZBIRMOGNCYIDGT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” is a chemical compound with the molecular formula C13H16N2O2 . It has been studied for its potential therapeutic applications .


Synthesis Analysis

The synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives, including “3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one”, involves the introduction of spirocyclic scaffolds based on selective TYK2 inhibitors . This process led to the discovery of a superior derivative compound .


Molecular Structure Analysis

The molecular structure of “3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” is characterized by a spirocyclic scaffold . This structure contributes to its potential as a potent inhibitor .


Chemical Reactions Analysis

“3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” and its derivatives have been found to exhibit inhibitory activity against RIPK1 . This activity is significant in the context of necroptosis, a form of programmed cell death .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” are characterized by its molecular formula C13H16N2O2 . More detailed information about its properties can be found in chemical databases .

Aplicaciones Científicas De Investigación

  • Chemical Synthesis and Structure Analysis : Chiaroni et al. (2000) investigated the synthesis of derivatives of 5-oxa-2,6-diazaspiro compounds via a [3+2] 1,3-cycloaddition reaction, highlighting the unique envelope conformations of isoxazolidine rings in these compounds (Chiaroni, Riche, Rigolet, Mélot, & Vebrel, 2000). Similarly, Wang et al. (2011) synthesized and determined the crystal structure of a related compound, providing insights into its molecular structure, which includes a planar furan ring and a chair conformation cyclohexane ring (Wang, Zong-Chen, Xu, Bing-rong, Cheng, Jing-li, Yu, Chuan-ming, & Zhao, Jin-Hao, 2011).

  • Biological and Medicinal Chemistry : Kumar et al. (2010) synthesized a series of enantiomerically pure spiroisoxazolidines derived from 1-oxa-2,7-diazaspiro compounds, finding that one of them exhibited significant activity against Mycobacterium tuberculosis (Kumar, Perumal, Shetty, Yogeeswari, & Sriram, 2010). In another study, Wang et al. (2015) synthesized 3-aryl-1-oxa-2,8-diazaspiro derivatives as inhibitors against protein tyrosine phosphatase 1B, identifying a compound with moderate inhibitory activity, suggesting its potential as a lead compound for inhibitor design (Wang, Chen, Gao, Sheng, Li, Li, & Feng, 2015).

  • Pharmacological Evaluation : Czopek et al. (2016) synthesized new spirohydantoin derivatives and evaluated their affinity towards various receptors and transporters, finding significant affinity for certain serotonin receptors (Czopek, Zagórska, Kołaczkowski, Bucki, Gryzło, Rychtyk, Pawlowsk, Siwek, Satała, Bojarski, Kubacka, & Filipek, 2016).

  • Antiviral Activity : Apaydın et al. (2019) synthesized 1-thia-4-azaspiro[4.5]decan-3-one derivatives and evaluated their activity against human coronavirus and influenza virus, identifying compounds that inhibited coronavirus replication (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).

  • Chronic Kidney Disease Treatment : Kato et al. (2014) identified 1-oxa-4,9-diazaspiro-based trisubstituted ureas as potent soluble epoxide hydrolase inhibitors, presenting them as orally active agents for treating chronic kidney diseases (Kato, Fuchi, Nishimura, Watanabe, Yagi, Nakadera, Higashi, Yamada, Aoki, & Kigoshi, 2014).

Mecanismo De Acción

The mechanism of action of “3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” involves the inhibition of kinase activity of receptor interaction protein kinase 1 (RIPK1) . This inhibition blocks the activation of the necroptosis pathway, which has shown therapeutic potential in many human diseases .

Direcciones Futuras

The future directions for the study of “3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” and its derivatives include further structural optimization . This could lead to the discovery of more potent inhibitors and potential therapeutic applications .

Propiedades

IUPAC Name

3-phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-12-15(11-4-2-1-3-5-11)10-13(17-12)6-8-14-9-7-13/h1-5,14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIRMOGNCYIDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(C(=O)O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 3.4 g 3-phenyl-8-carbobenzyloxy-1-oxa-3,8-diazaspiro[4.5]decan-2-one, 50 ml ethanol and 0.4 g, 10% palladium on carbon is hydrogenated at room temperature and 60 psi for 6 hours. Filtration and removal of solvent affords 2.45 g 3-phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, a pasty solid; m/e=232 (M+).
Name
3-phenyl-8-carbobenzyloxy-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(OCc1ccccc1)N1CCC2(CC1)CN(c1ccccc1)C(=O)O2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Reactant of Route 2
Reactant of Route 2
3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Reactant of Route 3
Reactant of Route 3
3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Reactant of Route 4
Reactant of Route 4
3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Reactant of Route 5
3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Reactant of Route 6
3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.